6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one features a fused triazoloquinazolinone core substituted with a 2,4-dimethylphenyl-acetyl group at position 6 and an m-tolyl (3-methylphenyl) group at position 2. This structure combines lipophilic aromatic substituents with a planar heterocyclic system, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O2/c1-16-7-6-8-19(14-16)24-27-25-21-9-4-5-10-22(21)29(26(32)30(25)28-24)15-23(31)20-12-11-17(2)13-18(20)3/h4-14H,15H2,1-3H3 |
InChI Key |
RIFPNTOHSRKFEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the triazoloquinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on current research findings and case studies.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that triazoloquinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have been shown to inhibit the ERK signaling pathway , which is crucial in regulating cell proliferation and survival. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase, suggesting their potential as anticancer agents .
| Compound | Activity | Mechanism |
|---|---|---|
| H12 | Anticancer | Inhibition of ERK signaling pathway |
| H12 | Induces apoptosis | Reduces phosphorylation levels of ERK1/2 |
Enzyme Inhibition
Triazoloquinazolines are known for their ability to inhibit various enzymes. The presence of the triazole moiety allows for significant interactions with enzyme active sites through hydrogen bonding. Notably, compounds in this class have demonstrated inhibitory effects against enzymes such as aromatase , cholinesterase , and lipoxygenase , which are involved in various physiological processes including inflammation and cancer progression .
| Enzyme Target | Inhibition Type |
|---|---|
| Aromatase | Competitive inhibition |
| Cholinesterase | Non-competitive |
| Lipoxygenase | Mixed inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit potent activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazoloquinazoline derivatives found that one compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on the enzyme inhibition profile of triazoloquinazolines. It was revealed that modifications at specific positions on the quinazoline ring could enhance selectivity towards target enzymes while minimizing off-target effects.
Scientific Research Applications
Biological Activities
The biological activities of quinazoline derivatives, including the target compound, have been extensively studied. The following sections summarize key findings related to its applications.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Quinazolines can inhibit various kinases involved in cancer cell proliferation and survival. The triazoloquinazolinone structure enhances this activity by providing multiple sites for substitution and functionalization.
- Case Studies : A series of synthesized quinazoline derivatives demonstrated broad-spectrum antitumor activity against various cancer cell lines. For example, compounds containing thiosemicarbazide moieties showed effectiveness against different tumor subtypes .
Antimicrobial Properties
The potential of quinazoline derivatives as antimicrobial agents has also been explored:
- In Vitro Studies : Compounds derived from the quinazoline scaffold have shown efficacy against bacterial strains such as Staphylococcus aureus. The incorporation of triazole rings may enhance their antimicrobial potency .
- Research Findings : A recent investigation demonstrated that certain derivatives exhibited selective activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Synthesis and Derivatization
The synthesis of 6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves several key steps:
- Starting Materials : The synthesis typically begins with readily available quinazoline precursors.
- Reagents and Conditions : Reagents such as hydrazonoyl chlorides and triethylamine are used under reflux conditions to facilitate the formation of the triazole ring.
- Purification : Post-reaction purification is often achieved through column chromatography to isolate the desired product .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinazoline derivatives is crucial for optimizing their biological activities:
- Substituent Effects : Variations in substituents on the phenyl rings significantly influence the compound's potency and selectivity. For instance, electron-donating groups tend to enhance activity against specific targets.
- Optimization Studies : Ongoing research focuses on modifying the triazole and quinazoline moieties to improve efficacy and reduce toxicity .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at the 2-oxoethyl chain is susceptible to oxidation. For example:
-
Potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the ketone to a carboxylic acid derivative.
-
Ozone (O₃) can cleave the α,β-unsaturated ketone system, forming smaller carbonyl fragments.
Example Reaction Pathway:
Reduction Reactions
The ketone and aromatic systems can undergo selective reduction:
-
Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
-
Catalytic hydrogenation (H₂/Pd-C) may reduce the triazole ring or quinazoline double bonds, though this is less common due to aromatic stability.
Example Reaction Pathway:
Nucleophilic Substitution
The triazole and quinazoline rings offer sites for nucleophilic attack:
-
Ammonia (NH₃) or amines can displace halogens (if present) at the quinazoline C-6 or C-8 positions .
-
Thiols (RSH) react with electrophilic sites on the triazole ring, forming thioether derivatives .
Key Finding:
Methylation of the triazole’s nitrogen (N-2) with methyl iodide (CH₃I) enhances activity in analogs, suggesting similar reactivity here .
Electrophilic Aromatic Substitution
The m-tolyl and 2,4-dimethylphenyl groups undergo reactions typical of aromatic systems:
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups at meta/para positions relative to existing substituents .
-
Sulfonation (H₂SO₄) adds sulfonic acid groups, increasing solubility .
Example Reaction Pathway:
Cycloaddition and Ring-Opening
The triazole ring participates in Huisgen cycloaddition with alkynes, forming fused polycyclic systems . Under acidic conditions, the triazole may undergo ring-opening to form diazo intermediates .
Example Reaction Pathway:
Functionalization of the Side Chain
The 2-oxoethyl side chain can be modified via:
-
Grignard reagents to form tertiary alcohols.
-
Wittig reactions to introduce alkenes.
Physicochemical Stability
The compound is stable under neutral pH but hydrolyzes in strongly acidic/basic conditions, cleaving the triazole-quinazoline junction . Light exposure does not degrade the scaffold, making it suitable for long-term storage.
Prodrug Derivatives
Synthetic modifications to improve bioavailability include:
Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazolo[1,5-c]quinazolinone scaffold is shared with several analogs, but substituent variations significantly alter properties:
Key Observations :
Physicochemical Properties
Data from analogs provides insight into substituent effects:
*Estimated based on substituent trends.
- Melting Points : Bulky/aliphatic groups (e.g., cyclopentyl ) lower melting points compared to aromatic substituents. The target’s methyl groups may result in moderate melting points.
- Spectral Data : The m-tolyl group’s methyl signal (δ ~2.35) and aromatic protons (meta-substitution pattern) distinguish it from para-substituted analogs .
Q & A
Q. Methodological Recommendation :
- Combine HRMS, elemental analysis, and advanced NMR techniques.
- Reference analogous compounds (e.g., 2-(3-methylphenyl)-5-(3-fluorophenyl) derivatives) for expected spectral patterns .
What computational strategies are effective for predicting the biological activity of this compound?
Advanced Question
Molecular docking and pharmacophore modeling are critical for predicting interactions with biological targets. For triazoloquinazolines:
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6), as similar compounds showed antifungal potential via lanosterol demethylase inhibition .
- Docking Workflow :
- Prepare the ligand (target compound) using energy minimization (e.g., Gaussian09).
- Use AutoDock Vina for rigid-flexible docking, focusing on active-site residues (e.g., heme-binding pocket in 3LD6) .
- Validate with known inhibitors (e.g., fluconazole) to calibrate scoring functions.
Key Finding :
In analogues, substituents like trifluoromethyl groups enhanced binding affinity by 15–20% compared to methoxy groups .
How can reaction yields be improved for low-yield steps in the synthesis?
Basic Question
Low yields often stem from steric hindrance or unstable intermediates. Strategies include:
- Catalyst Optimization : Use PdCl₂(PPh₃)₂ for aryl couplings, which improved yields from 20% to 35% in 5-cyclopentyl derivatives .
- Solvent Effects : Switch from ethanol to DMF for polar intermediates, as seen in 2-(3-methoxyphenyl) analogues (yield increase: 25% → 38%) .
- Temperature Control : Gradual heating (e.g., 60°C → 80°C) prevents decomposition of ketone intermediates .
Case Study :
The synthesis of 5-cyclopentyl-2-phenyl derivatives achieved 39.5% yield via optimized reflux conditions in ethanol .
What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?
Advanced Question
SAR studies require systematic variation of substituents and rigorous bioactivity assays. For triazoloquinazolines:
- Variable Substituents : Modify the 2-(m-tolyl) and 2,4-dimethylphenyl groups to assess steric/electronic effects. Example: Compare with 2-(4-bromophenyl) and 2-(3-fluorophenyl) analogues .
- Bioassay Design :
- Antifungal : Test against Candida albicans using broth microdilution (MIC90 values).
- Enzyme Inhibition : Measure IC₅₀ against 14-α-demethylase .
- Statistical Analysis : Use ANOVA to compare bioactivity across substituent groups (p < 0.05 significance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
